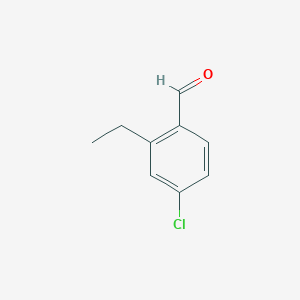

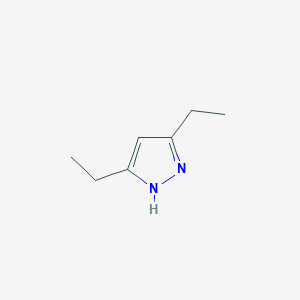

![molecular formula C19H22N4OS B3004015 3-[3-(N-ethyl-3-methylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one CAS No. 688793-36-4](/img/structure/B3004015.png)

3-[3-(N-ethyl-3-methylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Highly Regioselective Synthesis of Pyrimidin-4(3H)-ones

The study detailed in the first paper presents a highly regioselective synthesis method for a new series of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones. These compounds are characterized by various substituents at the 3 and 6 positions, including alkyl, allyl, phenyl, benzyl, or 2-phenylethyl groups. The synthesis process involves cyclocondensation of 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones with nonsymmetric 1-substituted 2-methylisothiourea sulfates under mild basic conditions, yielding good product yields .

Synthesis of Sulfanyl Pyrimidin-4(3H)-one Derivatives

The second paper focuses on the synthesis of new sulfanyl pyrimidin-4(3H)-one derivatives, which exhibit a broad spectrum of biological activities. The synthesis is achieved by reacting certain compounds with phenacyl bromide, 4-methyl phenacyl bromide, or 4-nitrophenacyl bromide. Additionally, the paper describes the preparation of ethyl-2-(pyridin-4yl) methoxy-1,2-dihydro-6-methyl-pyrimidine derivatives using both conventional and heterogeneous catalysts. The structures of these synthesized compounds were confirmed through elemental analyses and spectroscopic methods .

Molecular Structure Analysis of Sulfanylidene Tetrahydropyrimidine Derivatives

The third paper reports on the synthesis of two sulfanylidene tetrahydropyrimidine derivatives via acid-catalysed cyclocondensation reactions. The molecular structure of these compounds is analyzed, revealing that the reduced pyrimidine ring adopts a conformation that is intermediate between boat, screw-boat, and twist-boat forms. The study also discusses the hydrogen-bonded ribbons formed by these molecules, which include different types of rings and continuous channels that accommodate partial-occupancy water molecules. Structural comparisons with related compounds are provided .

Chemical Reactions and Physical and Chemical Properties

While the provided papers do not directly address the chemical reactions and physical and chemical properties of 3-[3-(N-ethyl-3-methylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one, they do offer insights into the synthesis and molecular structure of closely related sulfanyl pyrimidin-4(3H)-one derivatives. These studies suggest that the compounds likely share similar properties, such as the ability to form hydrogen-bonded structures and the presence of various substituents that can influence their reactivity and biological activity. The methods of synthesis described in the papers also imply that the compound of interest could potentially be synthesized through similar cyclocondensation reactions under controlled conditions .

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit significant antimycobacterial activity againstMycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . Therefore, it’s plausible that this compound may also target similar bacterial strains.

Mode of Action

Based on the antimycobacterial activity of similar compounds, it can be inferred that this compound might interfere with the bacterial cell wall synthesis or disrupt essential biochemical pathways in the bacteria, leading to their death .

Biochemical Pathways

Given its potential antimycobacterial activity, it might affect the synthesis of mycolic acids, which are key components of the mycobacterial cell wall .

Result of Action

Based on the antimycobacterial activity of similar compounds, it can be inferred that this compound might lead to the death of the targeted bacteria, thereby exhibiting its therapeutic effect .

properties

IUPAC Name |

3-[3-(N-ethyl-3-methylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4OS/c1-3-22(15-8-4-7-14(2)13-15)11-6-12-23-18(24)16-9-5-10-20-17(16)21-19(23)25/h4-5,7-10,13H,3,6,11-12H2,1-2H3,(H,20,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPWLNSGXRBATA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCN1C(=O)C2=C(NC1=S)N=CC=C2)C3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(N-ethyl-3-methylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Methoxyphenyl)methyl]-4-methylpyrazole-3-ylamine](/img/structure/B3003932.png)

![2-[(4-Methylfuran-2-yl)methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B3003934.png)

![Methyl 5-(aminomethyl)-6-oxabicyclo[3.2.1]octane-1-carboxylate;hydrochloride](/img/structure/B3003936.png)

![Methyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate;dihydrochloride](/img/structure/B3003945.png)

![5-methyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3003946.png)

![2-Methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B3003949.png)

![2-[3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B3003951.png)